molecular formula C19H24ClN3 B5552247 1-(3-氯苄基)-3-[1-(环丙基甲基)-1H-咪唑-2-基]哌啶

1-(3-氯苄基)-3-[1-(环丙基甲基)-1H-咪唑-2-基]哌啶

货号 B5552247
分子量: 329.9 g/mol
InChI 键: GUHLGSKPTXEWRA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heterocyclic compounds, particularly those incorporating piperidine and imidazole rings, are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound , incorporating a chlorobenzyl group, a cyclopropylmethyl group, and an imidazole ring, belongs to this class of bioactive molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, nucleophilic substitutions, and the use of catalysts to achieve desired frameworks. For instance, compounds derived from bioactive molecules have been synthesized through condensation processes, utilizing intermediates with significant biological importance (Thimmegowda et al., 2009).

Molecular Structure Analysis

Crystal structure studies of similar compounds reveal intricate details about molecular geometry, including bond lengths, angles, and conformational preferences. These studies are crucial for understanding the molecular basis of biological activity and for guiding the design of molecules with improved efficacy (Thimmegowda et al., 2009).

科学研究应用

1. 用于胆固醇管理的 ACAT-1 抑制剂具有咪唑和哌啶结构的化合物已被研究其抑制酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT)-1 的潜力,ACAT-1 是胆固醇代谢中涉及的关键酶。例如,Shibuya 等人 (2018) 确定 K-604 是一种有效的 ACAT-1 抑制剂,具有治疗与 ACAT-1 过表达相关的疾病的潜力,突出了这些结构基序在开发胆固醇管理疗法中的重要性 Shibuya 等人,2018 年

2. 组胺 H3 受体拮抗剂针对组胺 H3 受体拮抗剂的研究,与过敏和哮喘等疾病相关,表明用哌啶部分取代咪唑环可以维持或增强生物活性。这表明具有哌啶和咪唑样结构的化合物可能在设计新的抗组胺药中具有应用 Meier 等人,2001 年

3. 抗溃疡剂在 3 位上取代的咪唑并[1,2-a]吡啶,一种让人想起感兴趣的化合物的结构,已被合成作为潜在的抗溃疡剂,展示了此类结构在胃肠道药物开发中的作用 Starrett 等人,1989 年

4. 药物化学中的新合成研究合成用于潜在治疗应用的新型化合物通常涉及类似于 1-(3-氯苄基)-3-[1-(环丙基甲基)-1H-咪唑-2-基]哌啶的结构。例如,Bekircan 和 Bektaş (2008) 探索了具有 4-氨基-4,5-二氢-1H-1,2,4-三唑-5-酮的靛红衍生物的席夫碱和曼尼希碱的合成,表明这些结构元素在药物设计中的多功能性和重要性 Bekircan & Bektaş,2008 年

属性

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3/c20-18-5-1-3-16(11-18)12-22-9-2-4-17(14-22)19-21-8-10-23(19)13-15-6-7-15/h1,3,5,8,10-11,15,17H,2,4,6-7,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHLGSKPTXEWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C3=NC=CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。